Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
Overview
Description
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate: is a chemical compound with the molecular formula C30H56N2O4. It is commonly used as a hindered amine light stabilizer (HALS) in various industrial applications. This compound is known for its ability to protect materials from degradation caused by ultraviolet (UV) radiation, making it valuable in the production of plastics, coatings, and other materials exposed to sunlight .
Mechanism of Action
Target of Action
The primary target of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is polymers, particularly hydrocarbon polymers such as polyolefins . It is often used in coatings, resins, and adhesives .
Mode of Action
This compound acts as a hindered amine light stabilizer (HALS) . It contains two hindered amine functions and a long carbon chain, which makes the molecule compatible with hydrocarbon polymers . As a light stabilizer, it inhibits unstable radicals produced when the polymer is exposed to light and oxygen .
Biochemical Pathways
By inhibiting unstable radicals, it prevents the degradation of the polymer structure that would otherwise occur due to exposure to light and oxygen .
Pharmacokinetics
Its solubility in other solvents, such as chloroform and methanol, is slightly better .
Result of Action
The primary result of this compound’s action is the stabilization of polymers against photodegradation . This helps to maintain the integrity and functionality of the polymers, extending their lifespan and improving their performance in various applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability is affected by moisture, as it decomposes in the presence of humidity . Additionally, it is a flammable material, and contact with strong oxidants can cause it to burn . Therefore, it should be stored under inert gas at a temperature below 15°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is typically synthesized through the esterification of sebacic acid with 1,2,2,6,6-pentamethyl-4-piperidinol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is typically obtained as a colorless to light yellow liquid, which is then packaged and distributed for various applications .
Chemical Reactions Analysis
Types of Reactions: Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate primarily undergoes substitution reactions due to the presence of the piperidyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophilic reagents such as alkyl halides or acyl chlorides. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the piperidyl groups, leading to the formation of various oxidation products.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield alkylated or acylated derivatives, while oxidation reactions can produce oxidized piperidyl compounds .
Scientific Research Applications
Chemistry: Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is widely used in the field of polymer chemistry as a light stabilizer. It helps to enhance the durability and longevity of polymers by preventing UV-induced degradation .
Biology and Medicine: In biological and medical research, this compound is used as a stabilizing agent in various formulations. Its ability to protect sensitive compounds from UV degradation makes it valuable in the development of pharmaceuticals and other biologically active substances .
Industry: Industrially, this compound is employed in the production of plastics, coatings, and adhesives. Its light-stabilizing properties help to maintain the integrity and appearance of these materials over extended periods of exposure to sunlight .
Comparison with Similar Compounds
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another hindered amine light stabilizer with similar applications in polymer stabilization.
Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate: A related compound with similar stabilizing properties but different molecular structure.
Uniqueness: Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is unique due to its high efficiency as a light stabilizer and its ability to provide long-term protection against UV degradation. Its specific molecular structure allows for effective radical scavenging, making it a preferred choice in various industrial applications .
Properties
IUPAC Name |
bis(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H56N2O4/c1-27(2)19-23(20-28(3,4)31(27)9)35-25(33)17-15-13-11-12-14-16-18-26(34)36-24-21-29(5,6)32(10)30(7,8)22-24/h23-24H,11-22H2,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOILICUEWXSLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0036479 | |
Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0036479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; NKRA, Yellowish liquid with an ester-like odor; [BASF MSDS] | |
Record name | Decanedioic acid, 1,10-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20330 | |
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Vapor Pressure |
0.0001 [mmHg] | |
Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20330 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
41556-26-7 | |
Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidyl) decanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41556-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Decanedioic acid, 1,10-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041556267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanedioic acid, 1,10-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0036479 | |
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Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.380 | |
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Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHJ5QK3K4J | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate in the self-sealing coating composition?
A: While the exact mechanism isn't detailed in the abstract [], this compound likely functions as a light stabilizer in the self-sealing coating. This class of compounds is known to protect polymers from degradation caused by UV light, thus enhancing the lifespan and performance of the coating.
Q2: How does the presence of this compound improve the quality of the self-sealing coating?
A: The abstract states that the addition of this compound, along with other components, leads to "enhanced quality of composition" []. This improvement likely stems from the light stabilizing properties of this compound. By protecting the coating from UV degradation, it can contribute to:
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